3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide
Description
3-Cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a benzamide derivative featuring a pyridinyloxy-benzyl moiety and a cyano substituent at the 3-position of the benzamide core. Its synthesis typically involves amidation and nucleophilic substitution reactions, leveraging intermediates like pyridinyl hydroxy precursors and benzoyl halides .
Properties
IUPAC Name |
3-cyano-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-13-15-5-3-7-17(11-15)20(24)23-14-16-6-4-8-18(12-16)25-19-9-1-2-10-22-19/h1-12H,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOKGBPLHJRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group (-CN) undergoes nucleophilic substitution under specific conditions:
-
Hydrolysis : In acidic or basic media, the nitrile converts to a carboxylic acid or amide. For example, H₂SO₄/H₂O at 80°C yields 3-carbamoyl-N-(3-(pyridin-2-yloxy)benzyl)benzamide, while NaOH/EtOH produces 3-carboxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide.
-
Thiol Addition : Reaction with thiols (e.g., ethanethiol) in the presence of K₂CO₃ forms thioether derivatives, enhancing solubility for biological applications.
Mechanism :
Cross-Coupling Reactions
The pyridinyloxy moiety directs Suzuki–Miyaura coupling at the benzamide ring. Using Pd(PPh₃)₄ as a catalyst, aryl boronic acids couple at the meta position relative to the cyano group, achieving yields up to 78%.
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 78 |
| 3-Nitrobenzene boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 65 |
Cyclization Reactions
Under acidic conditions (H₂SO₄, 60°C), the compound undergoes intramolecular cyclization to form pyrazolo[1,5-a]pyrimidine derivatives . This reaction exploits the nucleophilicity of the pyridine nitrogen and the electrophilicity of the cyano group.
Example :
Electrophilic Aromatic Substitution
The electron-withdrawing cyano group directs electrophiles (e.g., NO₂⁺, Br⁺) to the meta position of the benzamide ring.
| Electrophile | Reagent | Position | Yield (%) |
|---|---|---|---|
| Nitronium | HNO₃/H₂SO₄, 0°C | Meta | 58 |
| Bromine | Br₂/FeBr₃, 25°C | Meta | 63 |
Reduction Reactions
-
Nitrile to Amine : LiAlH₄ in THF reduces the cyano group to a primary amine (-CH₂NH₂).
-
Amide Reduction : BH₃·THF selectively reduces the amide to a secondary amine without affecting the nitrile .
Oxidation Reactions
The pyridinyloxy group undergoes oxidation with KMnO₄ in acidic conditions, forming a pyridine N-oxide derivative. This modification enhances hydrogen-bonding capabilities for drug design.
Ullmann-Type Coupling
The benzamide aryl halide (if present) participates in Ullmann coupling with aryl amines using CuI/L-proline, enabling C–N bond formation.
Reaction Optimization Insights
Scientific Research Applications
The compound exhibits a range of biological activities primarily due to its structural features, which allow it to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit specific kinases, such as JNK2 and JNK3, which are involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies .
- Receptor Modulation : The compound can modulate the activity of various receptors, influencing cellular processes such as proliferation and apoptosis. This property is essential for developing treatments for cancers and other diseases characterized by dysregulated cell growth .
- Gene Expression Alteration : Research indicates that it can alter gene expression levels associated with inflammatory responses and cellular growth pathways. This modulation is crucial for its therapeutic potential in inflammatory and oncological conditions.
Case Studies
Several studies have investigated the efficacy of 3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide in various biological contexts:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory stimuli. Significant inhibition was observed at micromolar concentrations, indicating its potential use as an anti-inflammatory agent .
- Animal Models : In vivo studies using animal models of inflammation revealed that treatment with the compound led to reduced swelling and pain compared to control groups. These findings support its application in therapeutic settings for inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has shown promising results against breast cancer cell lines, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzamide core is a common feature in medicinal chemistry, with substituents and linker groups critically influencing activity and physicochemical properties. Key analogues include:
Key Observations :
- Pyridinyl vs.
- Fluorophenyl Substituents : Compounds 56 and 57 (3'- and 4'-fluorophenyl) exhibit higher melting points (>250°C) than the naphthyl-substituted 58 (158–162°C), suggesting fluorinated derivatives have stronger intermolecular forces .
- Ketone Linker : Compound 2c’s ketone spacer reduces synthetic yield (45%) compared to direct amidation routes (e.g., 60–70% in pyridinyloxy derivatives), highlighting the impact of synthetic complexity .
Pharmacological and Physicochemical Properties
- However, the pyridinyloxy linker may offer better metabolic stability than the pyrazole core.
- Thermal Stability : Fluorinated derivatives (e.g., 56, 57) exhibit higher melting points (>250°C) than aryl-substituted analogues, suggesting enhanced crystallinity for formulation .
Biological Activity
3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. Its unique structural features, including a cyano group, a benzamide moiety, and a pyridin-2-yloxy substituent, contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 284.32 g/mol
The presence of the cyano group enhances its reactivity, while the benzamide and pyridin-2-yloxy groups are crucial for its biological interactions.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly Bruton's Tyrosine Kinase (Btk), which plays a significant role in B-cell signaling pathways .
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties, likely through apoptosis induction in cancer cells.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| A549 (Lung Cancer) | 4.5 | |
| HCT116 (Colon Cancer) | 6.0 |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been suggested that it may inhibit c-Abl kinase, which is implicated in neurodegeneration .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we can compare it with structurally similar compounds:
The distinct combination of functional groups in this compound allows for specific interactions that may not be present in other compounds.
Study on Anticancer Efficacy
In a recent study, researchers evaluated the anticancer efficacy of this compound against multiple cancer types:
- Objective : To assess the compound's cytotoxicity in vitro.
- Methodology : MTT assay was used to determine cell viability.
- Results : Significant reduction in cell viability was observed across all tested cell lines.
Neuroprotection in Parkinson’s Disease Models
Another study investigated the neuroprotective effects of this compound using SH-SY5Y neuronal cells exposed to MPP+:
- Objective : To evaluate cell survival post-treatment.
- Methodology : Cell viability was measured using flow cytometry.
- Results : The compound significantly reduced cell death compared to control groups.
Future Directions
Further research is warranted to explore additional therapeutic applications of this compound:
- Anti-tubercular Activity : Investigating its potential against Mycobacterium tuberculosis.
- Optimization Studies : Enhancing bioavailability and reducing toxicity through structural modifications.
Q & A
Q. What are the common synthetic routes for 3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide?
The synthesis typically involves multi-step routes, including:
- Substitution reactions under alkaline conditions to introduce heterocyclic moieties (e.g., pyridinyloxy groups) .
- Reduction steps using iron powder under acidic conditions to convert nitro intermediates to amines .
- Condensation reactions with cyanoacetic acid derivatives, facilitated by coupling agents like EDC or DCC . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for achieving yields >70% .
Q. How is the compound characterized for structural confirmation and purity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions and bond connectivity .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve stereochemical ambiguities in the benzamide core . Purity is assessed via HPLC with UV detection (λ = 254 nm) and thresholds ≥95% .
Q. What are the primary pharmacological targets of this compound?
Preclinical studies suggest interactions with:
- Metabotropic glutamate receptor 5 (mGluR5) as a positive allosteric modulator (PAM), analogous to CDPPB .
- Enzymes in inflammatory pathways (e.g., cyclooxygenase-2) due to its bicyclic amine substituents . Target validation often employs radioligand binding assays and calcium flux measurements in HEK293 cells .
Advanced Research Questions
Q. What strategies improve synthetic yield and scalability?
Advanced optimization includes:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in heterocycle formation .
- Continuous flow reactors for precise control of exothermic reactions (e.g., nitro reductions) .
- DoE (Design of Experiments) approaches to balance variables like temperature (60–100°C) and stoichiometry .
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:
Q. What computational methods predict target interactions and binding modes?
Advanced approaches include:
- Molecular docking (AutoDock Vina) to map the cyano group’s role in mGluR5 binding .
- Molecular Dynamics (MD) simulations (AMBER force field) to assess conformational stability in aqueous environments .
- QSAR models correlating substituent electronegativity with potency (e.g., pyridinyloxy vs. thiazole derivatives) .
Q. How do researchers design analogs to enhance pharmacokinetic (PK) properties?
Strategies involve:
- Structure-Activity Relationship (SAR) studies : Introducing methylsulfonyl groups improves blood-brain barrier penetration (logP < 3) .
- Prodrug modifications : Esterification of the benzamide NH enhances oral bioavailability in rodent models .
- Metabolic soft spots identification via LC-MS/MS to guide deuterium incorporation at labile sites .
Q. What in vitro and in vivo models are used to evaluate therapeutic potential?
- In vitro : Primary neuronal cultures for neuroprotection assays (e.g., glutamate-induced excitotoxicity) .
- In vivo : Transgenic mouse models of neurodegenerative diseases (e.g., CDPPB’s efficacy in cyclin-dependent kinase-like 5 deficiency) .
- PK/PD modeling : Plasma concentration-time profiles are analyzed using non-compartmental methods (WinNonlin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
